molecular formula C19H16N2O3 B5675842 benzyl (6-oxo-3-phenylpyridazin-1(6H)-yl)acetate

benzyl (6-oxo-3-phenylpyridazin-1(6H)-yl)acetate

Cat. No.: B5675842
M. Wt: 320.3 g/mol
InChI Key: SRXVIRYGCSOTDL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Benzyl (6-oxo-3-phenylpyridazin-1(6H)-yl)acetate is a chemical compound built on the pyridazin-3(2H)-one scaffold, a heterocyclic structure of significant interest in medicinal chemistry due to its wide spectrum of biological properties . This ester derivative is a valuable intermediate in organic synthesis and pharmaceutical research. Pyridazinone derivatives are extensively investigated for their potent antibacterial activities against critical pathogens, including Methicillin-resistant Staphylococcus aureus (MRSA), Pseudomonas aeruginosa , and Acinetobacter baumannii , with some analogues demonstrating promising minimal inhibitory concentration (MIC) values . The core pyridazinone structure is a privileged scaffold in drug discovery, with research indicating potential applications beyond antimicrobials, such as anti-inflammatory, anticancer, and antihypertensive activities . The structure-activity relationship (SAR) studies suggest that substitutions on the pyridazinone ring, particularly at the N-1 position, are crucial for modulating biological activity and optimizing potency . This product is provided For Research Use Only and is not intended for diagnostic or therapeutic applications.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

benzyl 2-(6-oxo-3-phenylpyridazin-1-yl)acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16N2O3/c22-18-12-11-17(16-9-5-2-6-10-16)20-21(18)13-19(23)24-14-15-7-3-1-4-8-15/h1-12H,13-14H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SRXVIRYGCSOTDL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COC(=O)CN2C(=O)C=CC(=N2)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

320.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies and Chemical Transformations of Benzyl 6 Oxo 3 Phenylpyridazin 1 6h Yl Acetate

Established Synthetic Routes for Pyridazinone Scaffolds

The construction of the pyridazinone core is a well-established area of heterocyclic chemistry, with several reliable methods available for its synthesis. These methods often involve the formation of the diazine ring through the reaction of a precursor molecule with a hydrazine (B178648) derivative.

Cyclocondensation Reactions in Pyridazinone Synthesis

The most classical and widely used method for synthesizing pyridazinone scaffolds is the cyclocondensation reaction between a 1,4-dicarbonyl compound, or a functional equivalent, and hydrazine. researchgate.net Specifically, the reaction of γ-ketoacids with hydrazine hydrate (B1144303) is a simple and effective route to produce 6-substituted-4,5-dihydropyridazin-3(2H)-ones. nih.gov These dihydropyridazinones can then be oxidized to the corresponding aromatic pyridazinones.

The general approach involves the condensation of the hydrazine with the keto and carboxylic acid functionalities of the substrate to form the heterocyclic ring. This method's versatility allows for the synthesis of a wide array of substituted pyridazinones by simply varying the substituents on the starting γ-ketoacid. nih.gov

Starting MaterialReagentProduct TypeReference
γ-KetoacidHydrazine Hydrate4,5-Dihydropyridazin-3(2H)-one nih.gov
1,4-DiketonesHydrazinePyridazine (B1198779) researchgate.net
ArylhydrazonomalononitrilesMalononitrilePyridazinimine uminho.pt

Advanced Catalytic Approaches to Heterocycle Formation

While classical cyclocondensation remains prevalent, modern organic synthesis has introduced more advanced and efficient catalytic methods for constructing pyridazine and pyridazinone rings. These methods often offer milder reaction conditions, higher yields, and greater functional group tolerance.

Copper-catalyzed reactions have emerged as a powerful tool. For instance, a Cu(II)-catalyzed aerobic 6-endo-trig cyclization of β,γ-unsaturated hydrazones provides an efficient pathway to 1,6-dihydropyridazines, which can be readily converted to pyridazines. organic-chemistry.org The choice of solvent in these reactions can be crucial; acetonitrile (B52724) favors the formation of 1,6-dihydropyridazines, while acetic acid can lead directly to the aromatic pyridazine product. organic-chemistry.org

Cycloaddition reactions, particularly the inverse-electron-demand aza-Diels-Alder reaction, represent another sophisticated approach. The reaction between electron-deficient 1,2,3-triazines (acting as dienes) and electron-rich dienophiles like 1-propynylamines can produce highly substituted pyridazines regioselectively under neutral, metal-free conditions. organic-chemistry.org Similarly, Lewis acid-mediated inverse-electron-demand Diels-Alder reactions between s-tetrazines and silyl (B83357) enol ethers yield functionalized pyridazines with high regiocontrol. organic-chemistry.org

Specific Synthesis of Benzyl (B1604629) (6-oxo-3-phenylpyridazin-1(6H)-yl)acetate and Related Analogs

The synthesis of the title compound typically follows a two-step sequence: first, the formation of the 6-oxo-3-phenylpyridazinone core, followed by the N-alkylation of the pyridazinone ring with a suitable benzyl acetate (B1210297) precursor.

Precursor Synthesis and Derivatization Strategies

The precursor, 6-phenylpyridazin-3(2H)-one, can be synthesized via the cyclocondensation of 4-oxo-4-phenylbutanoic acid with hydrazine hydrate. Following the formation of the pyridazinone ring, the second key step is the derivatization at the N1 position. This is an N-alkylation reaction, a common strategy for functionalizing pyridazinones. mdpi.com

This nucleophilic substitution is typically achieved by reacting the pyridazinone with an appropriate haloacetate ester in the presence of a base. mdpi.com For the synthesis of benzyl (6-oxo-3-phenylpyridazin-1(6H)-yl)acetate, the pyridazinone precursor would be reacted with benzyl bromoacetate (B1195939) or benzyl chloroacetate. The base, commonly potassium carbonate, deprotonates the nitrogen atom of the pyridazinone, forming a nucleophile that attacks the electrophilic carbon of the benzyl haloacetate, displacing the halide and forming the desired product. mdpi.commdpi.com

A similar procedure is used to synthesize related analogs, such as ethyl esters, by substituting the alkylating agent with ethyl bromoacetate or chloroacetate. mdpi.comnih.govnih.gov

Optimization of Reaction Conditions and Yields

Significant efforts have been made to optimize the N-alkylation step to improve reaction times and yields. Conventional heating methods can be slow. nih.gov A major advancement has been the application of microwave irradiation, which dramatically accelerates the reaction. researchgate.net

In one optimized procedure for a related ethyl ester, the pyridazinone precursor, potassium carbonate, ethyl bromoacetate, and a phase-transfer catalyst (tetrabutylammonium bromide, TBAB) are mixed without a solvent and irradiated in a microwave reactor. mdpi.commdpi.com This solvent-free, phase-transfer catalysis (PTC) condition under microwave irradiation can reduce the reaction time from hours to just a few minutes and achieve yields as high as 96%. mdpi.com

MethodConditionsReaction TimeYieldReference
ConventionalStirring at room temperature in DMF24 hoursNot specified nih.gov
Microwave IrradiationSolvent-free, K2CO3, TBAB, 90W10 minutes92-96% mdpi.com, mdpi.com

Functionalization and Chemical Modifications of the Pyridazinone Core and Acetate Moiety

Once this compound is synthesized, both the pyridazinone core and the benzyl acetate side chain offer opportunities for further chemical modification to create a library of analogs.

The pyridazinone moiety can act as an internal directing group for late-stage C-H functionalization. rsc.org This strategy allows for selective modifications at the ortho-position of the phenyl ring attached to the pyridazinone core. A variety of transformations, including arylation, olefination, thiolation, and halogenation, can be achieved using this approach, providing a powerful tool for diversifying the scaffold. rsc.org Another key method for modifying the core involves palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, which can be performed on halogenated pyridazinone derivatives to introduce new carbon-carbon bonds. scispace.com

The benzyl acetate moiety is also amenable to several chemical transformations. The ester group can be easily hydrolyzed to the corresponding carboxylic acid. For example, treating the ethyl ester analog with sodium hydroxide (B78521) in ethanol (B145695) leads to the formation of 2-(6-oxo-3-phenylpyridazin-1(6H)-yl)acetic acid. nih.gov Furthermore, the ester can be converted into other functional groups, such as an acetohydrazide, by reacting it with hydrazine hydrate. researchgate.net This acetohydrazide intermediate can then be reacted with various aldehydes to form Schiff base derivatives, further expanding the range of accessible compounds. mdpi.com

MoietyReaction TypeReagentsProductReference
Pyridazinone Core (Phenyl Ring)C-H ArylationAr-B(OH)2, CatalystOrtho-arylated pyridazinone rsc.org
Pyridazinone Core (Phenyl Ring)C-H HalogenationNCS, NBS, etc.Ortho-halogenated pyridazinone rsc.org
Acetate MoietyEster HydrolysisNaOHCarboxylic Acid nih.gov
Acetate MoietyHydrazinolysisHydrazine HydrateAcetohydrazide researchgate.net, mdpi.com

Regioselective Functionalization Techniques

The regioselective functionalization of the 6-oxo-3-phenylpyridazin-1(6H)-yl scaffold is a key area of research for creating novel derivatives with tailored properties. The core structure presents several potential sites for chemical modification: the C4 and C5 positions of the pyridazinone ring, the N1-acetate substituent, and the C3-phenyl group. Achieving regioselectivity—the control over which site reacts—is crucial for the efficient synthesis of specific target molecules.

While direct C-H functionalization on the C4 and C5 positions of this compound is not extensively documented, advanced catalytic methods are often employed for such transformations in related heterocyclic systems. Palladium-catalyzed C–H functionalization, for instance, has become a powerful tool for the direct introduction of new carbon-carbon and carbon-heteroatom bonds in a site-selective manner on various aromatic and heteroaromatic cores. nih.govmdpi.com These reactions typically rely on a directing group to guide the catalyst to a specific C-H bond, enabling precise modification that would be difficult to achieve with traditional methods. nih.gov The application of such techniques to the pyridazinone core could allow for selective arylation, alkylation, or other modifications at the C4 or C5 positions, offering a pathway to novel analogs.

Another approach to regioselective functionalization involves leveraging the inherent reactivity of the pyridazinone system. For example, in related 6-phenyl-4,5-dihydropyridazinone compounds, reactions such as bromination have been shown to occur at specific positions on the heterocyclic ring. researchgate.net Furthermore, alkylation and sulfonylation reactions can be directed to the oxygen atom at the C3 position in certain pyridazinone derivatives, demonstrating another facet of regioselective control. nih.gov These established reactivities in similar scaffolds suggest potential pathways for the selective functionalization of this compound.

Synthesis of Diversified Analogs for Academic Exploration

The this compound scaffold serves as a versatile starting point for the synthesis of a wide array of molecular analogs for academic and pharmaceutical research. A primary strategy for diversification involves the chemical modification of the acetate side chain attached to the N1 position.

One prominent pathway begins with the conversion of the parent ester, typically the ethyl ester analog, into a corresponding acetohydrazide. This is achieved by reacting the ester with hydrazine hydrate. nih.gov This key intermediate, (6-oxo-3-phenylpyridazin-1(6H)-yl)acetohydrazide, opens the door to a multitude of new derivatives. For example, reaction of the acetohydrazide with various isothiocyanates leads to the formation of a series of thiosemicarbazide (B42300) analogs. nih.gov These thiosemicarbazides can then be cyclized to generate 5-mercapto-1,2,4-triazole derivatives, further expanding the chemical diversity of the compound library. nih.gov

The following table details a series of thiosemicarbazide analogs synthesized from the (6-oxo-3-phenylpyridazin-1(6H)-yl)acetohydrazide intermediate for academic exploration into their potential biological activities. nih.gov

Compound IDSubstituent (R) on ThiosemicarbazideYield (%)Melting Point (°C)
4a4-fluorophenyl81145–147
4bcyclohexyl77135–137
4c4-chlorophenyl85142–144
4d4-methoxyphenyl83155–157
4e4-methylphenyl86152–154
4fphenyl80160–162
4gethyl75110–112
4hpropyl73115–117
4iallyl78120–122
4jbutyl71118–120
4kbenzyl82130–132
4lphenylethyl79125–127

Beyond modifications to the side chain, academic exploration also involves altering the core pyridazinone structure itself. The synthesis of analogs with different substituents on the C3-phenyl ring is a common strategy to probe structure-activity relationships. nih.gov Additionally, more complex analogs have been synthesized where the phenyl group at the C3 position is replaced entirely with other heterocyclic systems, such as a 2-phenylpyrazolo[1,5-a]pyridine (B3053920) moiety, to create novel chemical entities. nih.gov These extensive modifications highlight the role of the (6-oxo-3-phenylpyridazin-1(6H)-yl)acetate framework as a foundational structure for building diverse and complex molecules for scientific investigation.

Structure Activity Relationship Sar and Structure Property Relationship Spr Studies of Benzyl 6 Oxo 3 Phenylpyridazin 1 6h Yl Acetate Analogs

Systematic Structural Modifications and Their Influence on Biological Activity

Systematic modification of the pyridazinone core, including the phenyl ring, the N1-substituent, and the heterocyclic nucleus itself, has provided deep insights into the structural requirements for biological activity. These studies have explored a variety of pharmacological effects, including anti-inflammatory, cardiotonic, and antihypertensive activities. sarpublication.comnih.gov

The nature and position of substituents on the phenyl ring attached to the pyridazinone core significantly modulate the biological activity of the resulting analogs. Research has shown that both electron-donating and electron-withdrawing groups can influence potency, often in a manner dependent on the specific biological target.

For instance, in a series of pyridazin-3-one derivatives evaluated for vasorelaxant activity, the substitution pattern on the phenyl ring at position 6 had a marked impact. nih.gov Compounds bearing a nitro group, a strong electron-withdrawing group, showed superior activity compared to those with unsubstituted or methyl-substituted phenyl rings. nih.gov Specifically, analogs with nitro substituents exhibited EC50 values as low as 0.0114 μM. nih.gov In contrast, methyl-substituted compounds were among the least active. nih.gov Bromo-substituted phenyl derivatives also demonstrated potent activity. nih.gov

Similarly, SAR studies on pyridazinone derivatives for anti-inflammatory activity revealed that the presence of a strong electron acceptor on the phenyl or benzyl (B1604629) substituent, such as a fluorine atom, a trifluoromethyl group, or a p-nitro group, was a condition for activity. nih.gov

Table 1: Influence of Phenyl Ring Substituents on Vasorelaxant Activity of Pyridazinone Analogs

Compound IDSubstituent on Phenyl Ring (Position 6)EC50 (μM)
4aUnsubstituted0.1828
4cMethyl2.2680
4eNitro0.0254
4fNitro0.0136
4hNitro0.0114
4iBromo0.0432

Data derived from a study on pyridazin-3-one derivatives, illustrating the effect of different substituents on the phenyl ring at position 6 on their vasorelaxant activity, measured by EC50 values. nih.gov

The substituent at the N1 position of the pyridazinone ring, which is an acetate (B1210297) chain with a benzyl ester in the parent compound, plays a critical role in modulating biological activity. This part of the molecule can influence properties such as potency, selectivity, and pharmacokinetics.

The benzyl group itself, as part of the ester, contributes to the lipophilicity of the molecule, which can affect cell permeability and interaction with hydrophobic pockets in target proteins. The cleavage of the ester in vivo would release the corresponding carboxylic acid, a modification that drastically alters the compound's physicochemical properties and can be a key step in its mechanism of action or metabolism. nih.gov

Alterations to the pyridazinone heterocycle itself are a fundamental strategy in SAR studies. These modifications can include changing the substitution pattern or fusing the ring with other cyclic systems to create more complex, rigid structures. nih.gov

For instance, the presence of a methyl group at position 3 of the pyridazinone ring has been shown to be compatible with anti-inflammatory activity. nih.gov The degree of saturation in the pyridazinone ring is another critical factor. Many pharmacologically active compounds, such as those with cardiotonic properties, are 4,5-dihydropyridazinones. sarpublication.com This structural change alters the geometry of the heterocycle from planar to a more flexible, three-dimensional conformation, which can significantly affect how the molecule binds to its biological target. nih.gov

Furthermore, fusing the pyridazinone ring with other carbocyclic or heterocyclic systems has led to the development of novel therapeutic agents. Tricyclic pyridazinones, such as indenopyridazinones, have been investigated for a range of activities, including anti-inflammatory and positive inotropic effects. nih.gov These modifications rigidly fix the orientation of the substituents, which can lead to increased potency and selectivity. nih.gov

Quantitative Structure-Activity Relationship (QSAR) Modeling of Pyridazinone Derivatives

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling technique used to find a mathematical relationship between the chemical structure of a series of compounds and their biological activity. uniroma1.it For pyridazinone derivatives, QSAR studies have been instrumental in understanding the specific physicochemical properties that govern their activity and in designing new, more potent analogs. annalsmedres.orgtandfonline.com

The foundation of a robust QSAR model lies in the selection of appropriate molecular descriptors. documentsdelivered.com These descriptors are numerical values that quantify different aspects of a molecule's structure and properties. For pyridazinone derivatives, a wide array of descriptors have been employed, which can be broadly categorized as follows:

Physicochemical Descriptors: These describe properties like lipophilicity (log P), molecular weight, and molar refractivity. They are often calculated using software like ChemDraw. annalsmedres.org

Topological Descriptors: These are derived from the 2D representation of the molecule and describe aspects like molecular size, shape, and branching. nih.gov

Quantum Chemical Descriptors: Calculated using methods like Density Functional Theory (DFT), these descriptors provide insight into the electronic properties of the molecule. researchgate.netresearchgate.net Common examples include the energy of the Highest Occupied Molecular Orbital (E-HOMO), the energy of the Lowest Unoccupied Molecular Orbital (E-LUMO), the energy gap (ΔE), dipole moment, and molecular electrostatic potential. researchgate.netresearchgate.net

3D Descriptors: These descriptors capture the three-dimensional arrangement of atoms and include steric, hydrophobic, and electrostatic fields, which are particularly important in 3D-QSAR methods like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA). tandfonline.comactascientific.com

The selection of the most relevant descriptors from a large pool is a critical step, often achieved through statistical methods like stepwise multiple linear regression or genetic function approximation. nih.govresearchgate.net

Table 2: Common Molecular Descriptors Used in QSAR Studies of Pyridazinone Derivatives

Descriptor CategoryExamplesInformation Provided
Quantum ChemicalE-HOMO, E-LUMO, Dipole Moment (μ), Hardness (η)Electronic properties, reactivity, and polarity. researchgate.net
PhysicochemicalLog P, Molar Refractivity (MR), Molecular Weight (MW)Lipophilicity, steric bulk, and size. annalsmedres.org
TopologicalConnectivity Indices, Atom PairsMolecular branching, shape, and connectivity. nih.gov
3D-QSAR FieldsSteric, Electrostatic, Hydrophobic Fields3D spatial distribution of physicochemical properties. actascientific.com

A summary of descriptor types commonly employed in the development of QSAR models for pyridazinone analogs.

Once descriptors are selected, a mathematical model is developed to correlate them with the biological activity (e.g., pIC50). actascientific.com Various statistical methods are used for this purpose, including Multiple Linear Regression (MLR), Partial Least Squares (PLS), and Artificial Neural Networks (ANN). researchgate.netactascientific.com

The development of a QSAR model is an iterative process that requires rigorous validation to ensure its statistical significance and predictive power. uniroma1.itnih.gov Validation is crucial to confirm that the model is not a result of a chance correlation and can accurately predict the activity of new, untested compounds. nih.gov Key validation steps include:

Internal Validation: This is typically performed using cross-validation techniques, with the Leave-One-Out (LOO) method being common. actascientific.com A high cross-validated correlation coefficient (q² or R²cv) indicates the model's robustness and internal predictive ability. tandfonline.com

External Validation: The model's true predictive power is assessed using an external test set—a subset of compounds that were not used in the model's development. The model's ability to predict the activity of these compounds is evaluated using parameters like the predicted correlation coefficient (R²pred). researchgate.net

A statistically sound QSAR model is characterized by high values for the correlation coefficient (R²), cross-validated correlation coefficient (q²), and external validation correlation coefficient (R²pred), along with low values for the root mean square error (RMSE) and standard error of prediction. researchgate.net Such validated models serve as powerful tools for the virtual screening of compound libraries and the rational design of novel pyridazinone derivatives with enhanced biological activity. tandfonline.com

Molecular Recognition and Ligand Binding Site Analysis for SAR Insights

The exploration of the structure-activity relationship (SAR) of benzyl (6-oxo-3-phenylpyridazin-1(6H)-yl)acetate and its analogs is significantly enhanced by computational studies that delve into their molecular interactions with biological targets. While direct studies on this specific molecule are limited, a broader analysis of the pyridazinone scaffold provides substantial insights into the key structural features governing molecular recognition and binding affinity. These studies, employing techniques such as molecular docking and three-dimensional quantitative structure-activity relationship (3D-QSAR), have been instrumental in rationalizing the observed biological activities and guiding the design of more potent and selective analogs.

Investigations into a diverse range of pyridazinone derivatives have revealed common patterns of molecular recognition. Hydrogen bonding is a frequently observed interaction, often involving the carbonyl group of the pyridazinone ring and specific amino acid residues in the active site of the target protein. For example, in the case of HCV NS5B polymerase inhibitors, key hydrogen bonds have been identified with residues such as Tyr448, Ser556, and Asp318. Similarly, hydrophobic interactions play a crucial role, with the phenyl group at the 3-position and the benzyl group of the acetate moiety often occupying hydrophobic pockets within the binding site.

The nature of the substituent at the N1 position of the pyridazinone ring is a critical determinant of binding affinity and selectivity. The benzyl acetate group in the title compound, for instance, can be modified to explore interactions with different regions of the binding pocket. The ester functionality can act as a hydrogen bond acceptor, while the benzyl group can engage in hydrophobic or π-stacking interactions.

The following data tables summarize key findings from molecular modeling studies on various pyridazinone analogs, providing insights into the types of interactions that are likely to be important for the activity of this compound analogs.

Target Enzyme/ReceptorKey Interacting ResiduesType of InteractionStructural Moiety InvolvedReference Finding
HCV NS5B PolymeraseTyr448, Ser556, Asp318Hydrogen BondingPyridazinone CoreKey interactions for inhibitory activity. nih.gov
Phosphodiesterase III (PDE III)Not specifiedPlanar TopologyPhenylpyridazinone MoietyOverall planarity enhances inhibitory potency.
Fibroblast Growth Factor Receptor 1 (FGFR1)Arg627, Glu531Not specifiedNot specifiedSignificant contribution to binding affinity. researchgate.net
Structural ModificationObserved Effect on ActivityInferred SAR InsightTarget/Assay
Substitution on the Phenyl Ring at C6Nitro substituents increased activityElectron-withdrawing groups may enhance binding.Vasorelaxant Activity nih.gov
N1-SubstituentHydrogen bond donor optimal in some casesDirect hydrogen bonding with the receptor is crucial.General observation from multiple studies
N1-SubstituentAcetic acid derivatives show good activityCarboxylic acid group may form key ionic or hydrogen bonds.General observation from multiple studies

Molecular and Cellular Mechanism of Action Investigations of Benzyl 6 Oxo 3 Phenylpyridazin 1 6h Yl Acetate

Target Identification and Validation Methodologies in Model Systems

The identification of specific biological targets for pyridazinone derivatives is crucial for understanding their mechanism of action. These methodologies often involve a combination of computational predictions and experimental validation in various model systems.

Enzyme Inhibition Assays (In Vitro)

The pyridazinone scaffold is a key component in many molecules designed as enzyme inhibitors. nih.gov In vitro assays are fundamental in determining the potency and selectivity of these compounds against specific enzyme targets.

Detailed research has shown that derivatives of the 3-phenylpyridazinone and related pyridazinone structures can inhibit several key enzymes implicated in disease:

Phosphodiesterases (PDEs): Certain pyridazinone derivatives are potent inhibitors of phosphodiesterases, particularly the cAMP-selective PDE3 isozyme. nih.govnih.gov Inhibition of PDE3 in cardiac muscle leads to increased levels of cyclic AMP (cAMP), resulting in a positive inotropic (increased contractility) and vasodilatory effect. nih.gov One study on a series of 1,4-bis(3-oxo-2,3-dihydropyridazin-6-yl)benzene analogues demonstrated potent inhibition of PDE3, with IC50 values as low as 0.07 µM for the most active compound. nih.gov This mechanism is a key area of investigation for cardiovascular applications. tandfonline.com Another study highlighted a phenylpyridazinone, NPD-001, as a low nanomolar inhibitor of Trypanosoma brucei phosphodiesterases TbrPDEB1 (IC50: 4 nM) and TbrPDEB2 (IC50: 3 nM), showcasing the potential for developing treatments for human African trypanosomiasis. nih.gov

Cyclooxygenases (COX): The anti-inflammatory properties of some pyridazinone derivatives are attributed to their ability to inhibit COX enzymes. Pyrrolo[3,4-d]pyridazinone derivatives, for instance, have been shown to inhibit cyclooxygenase activity, with a preference for the COX-2 isoform, which is involved in inflammation and pain. mdpi.com This selective inhibition is a desirable trait for anti-inflammatory drugs as it can reduce gastrointestinal side effects associated with non-selective COX inhibitors.

Monoamine Oxidases (MAOs): Recent studies have explored pyridazinone derivatives as inhibitors of MAO-A and MAO-B, enzymes critical in the metabolism of neurotransmitters. researchgate.net A series of pyridazinobenzylpiperidine derivatives were evaluated, with the most potent compounds showing competitive, reversible, and selective inhibition of MAO-B, with K_i values in the sub-micromolar range (e.g., 0.155 ± 0.050 µM for a lead compound). researchgate.net This suggests potential applications in neurodegenerative disorders.

Other Enzymes: The pyridazinone core has been incorporated into inhibitors for a diverse range of other enzymes, including PARP, DHFR, B-RAF, BTK, FGFR, and FER, which are important targets in cancer therapy. nih.gov Additionally, computational studies have proposed aspartate aminotransferase as a potential target for certain pyridazinone-based molecules. nih.gov

Table 1: In Vitro Enzyme Inhibition by Selected Pyridazinone Derivatives

Compound Class Enzyme Target Potency (IC50 / Ki) Reference
bis(azinone) analogue PDE3 0.07 µM (IC50) nih.gov
Phenylpyridazinone (NPD-001) TbrPDEB1 4 nM (IC50) nih.gov
Phenylpyridazinone (NPD-001) TbrPDEB2 3 nM (IC50) nih.gov
Pyridazinobenzylpiperidine deriv. MAO-B 0.155 µM (Ki) researchgate.net
Pyridazine-based sulphonamide 5-LOX 2 µM (IC50) nih.gov

Receptor Binding Studies (In Vitro)

While much of the research on pyridazinones focuses on enzyme inhibition, some studies explore their interaction with cellular receptors. Computational docking studies are frequently used to predict the binding affinity of these compounds to receptor sites. For example, in the development of novel vasodilating agents, docking studies were performed to evaluate the binding of pyridazin-3-one derivatives to the inositol (B14025) triphosphate (IP3) receptor, which is involved in calcium release and smooth muscle contraction. nih.govrsc.org However, specific experimental receptor binding affinity data (such as K_d or K_i values) for benzyl (B1604629) (6-oxo-3-phenylpyridazin-1(6H)-yl)acetate itself are not extensively detailed in the available literature. The focus remains predominantly on enzymatic targets.

Cellular Pathway Modulation in Cell Lines and Organoids

The effects of pyridazinone derivatives are often studied in cellular models to understand how they modulate biological pathways. These studies bridge the gap between in vitro enzyme assays and in vivo effects.

For instance, new derivatives of pyrrolo[3,4-d]pyridazinone have been shown to significantly decrease the level of reactive oxygen species (ROS) in cellular assays, indicating antioxidant activity. mdpi.com In studies on inflammation, a pyridazinone derivative bearing an indole (B1671886) moiety was able to regulate the production of potent pro-inflammatory cytokines and chemokines in human primary macrophages. nih.gov Furthermore, certain pyridazinone compounds designed as vasodilators demonstrated a remarkable ability to increase endothelial nitric oxide synthase (eNOS) mRNA expression in cellular models, leading to an upregulation of nitric oxide (NO) content, a key signaling molecule in vasodilation. nih.govrsc.org

Elucidation of Biochemical Pathways Affected by the Compound

Understanding the broader biochemical consequences of target engagement by benzyl (6-oxo-3-phenylpyridazin-1(6H)-yl)acetate and related compounds is essential for a complete mechanistic picture.

Upstream and Downstream Signaling Events

The inhibition of a primary target by a pyridazinone derivative can trigger a cascade of upstream and downstream signaling events.

PDE Inhibition Pathway: Inhibition of PDE3 by pyridazinone compounds prevents the breakdown of cAMP. nih.gov The resulting increase in intracellular cAMP levels activates Protein Kinase A (PKA), which then phosphorylates various downstream targets. In cardiac cells, this leads to the opening of calcium channels, increased calcium influx, and enhanced contractility. In vascular smooth muscle cells, it leads to relaxation and vasodilation.

Anti-inflammatory Pathways: The analgesic and anti-inflammatory effects of some pyridazinone derivatives are linked to the cyclooxygenase (COX) pathway. mdpi.com By inhibiting COX enzymes, these compounds prevent the conversion of arachidonic acid to prostaglandins (B1171923) (like PGE2), which are key mediators of inflammation, pain, and fever. mdpi.com Some studies suggest that in addition to the COX pathway, other mechanisms may be involved in the antinociceiceptive activity of these compounds. mdpi.com

Vasodilation Pathways: Certain pyridazin-3-one derivatives act as vasodilators by modulating nitric oxide (NO) signaling. They have been shown to significantly increase the expression of eNOS mRNA. nih.govrsc.org This leads to higher levels of the eNOS enzyme, which synthesizes NO. NO then activates guanylate cyclase, increasing cyclic guanosine (B1672433) monophosphate (cGMP) levels and causing smooth muscle relaxation and vasodilation. nih.gov

Gene and Protein Expression Profiling in Cellular Models (Transcriptomics, Proteomics)

High-throughput screening techniques like transcriptomics (gene expression) and proteomics (protein expression) can provide an unbiased, global view of the cellular changes induced by a compound.

While comprehensive transcriptomic or proteomic studies specifically for this compound are not widely published, research on related pyridazinone derivatives provides insights into the types of pathways that are likely affected. For example, studies on certain pyridazin-3-one derivatives have involved quantifying the mRNA expression levels of specific genes, such as eNOS, to validate the compound's effect on the nitric oxide pathway. nih.govrsc.org In one study, the most potent compounds increased eNOS mRNA expression by over 140% and aortic NO content by over 186% compared to the control. nih.govrsc.org A complete profiling study would likely reveal broader changes in gene and protein networks related to inflammation, cell cycle control, and cardiovascular function, reflecting the diverse biological activities reported for this class of compounds. nih.gov

Table 2: Summary of Affected Biochemical Pathways

Pathway Key Molecular Target/Event Downstream Effect Compound Class Reference
cAMP Signaling PDE3 Inhibition Increased cAMP, PKA activation bis(azinone) analogues nih.gov
Inflammatory Signaling COX-2 Inhibition Decreased Prostaglandin Synthesis Pyrrolo[3,4-d]pyridazinones mdpi.com
Vasodilation Increased eNOS mRNA expression Increased Nitric Oxide (NO) production Pyridazin-3-one derivatives nih.govrsc.org
Neurotransmitter Metabolism MAO-B Inhibition Altered monoamine levels Pyridazinobenzylpiperidines researchgate.net

Molecular Interactions with Biomolecules: Proteins, DNA, and Lipids (In Vitro/In Silico)

Computational studies, including molecular docking and molecular dynamics simulations, have been instrumental in exploring the potential interactions between this compound and key biological macromolecules. These investigations provide insights into the binding affinities and stability of the compound within the active sites of proteins, as well as its potential to interact with nucleic acids and lipid membranes. The findings from these simulations are crucial for understanding the compound's pharmacological profile and for guiding further drug development efforts.

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a receptor, typically a protein. This method is crucial in structure-based drug design for understanding the binding mechanism and for predicting the affinity of a compound for a particular target. In the case of this compound, docking studies have been performed against a variety of protein targets to elucidate its potential therapeutic applications.

The pyridazinone core, a common scaffold in many biologically active compounds, is known to participate in various non-covalent interactions. Docking simulations of this compound have revealed that the phenyl group at the 3-position of the pyridazinone ring often engages in π-π stacking interactions with aromatic residues such as tyrosine, phenylalanine, and tryptophan within the active site of target proteins. The oxygen atom of the pyridazinone ring is a common hydrogen bond acceptor, forming interactions with donor groups on amino acid residues like serine, threonine, and lysine.

A preliminary study of the structural-activity relationship has suggested that the presence of electron-withdrawing groups and a heterocyclic ring on the pyridazinone nucleus are associated with potent and selective biological activity. researchgate.net Molecular docking studies of a series of pyridazinone derivatives have demonstrated a good selectivity profile with various receptors. researchgate.net

Table 1: Predicted Interactions of this compound with a Hypothetical Protein Active Site from Molecular Docking Simulations

Interacting Group of CompoundType of InteractionPotential Interacting Amino Acid Residues
Phenyl group at C3π-π stacking, HydrophobicPhenylalanine (Phe), Tyrosine (Tyr), Tryptophan (Trp)
Pyridazinone ringHydrophobic, van der WaalsLeucine (Leu), Isoleucine (Ile), Valine (Val)
Carbonyl oxygen of pyridazinoneHydrogen bondSerine (Ser), Threonine (Thr), Lysine (Lys)
Benzyl groupHydrophobic, π-π stackingAlanine (Ala), Proline (Pro), Phenylalanine (Phe)
Ester carbonyl oxygenHydrogen bondAsparagine (Asn), Glutamine (Gln)

While molecular docking provides a static snapshot of the binding pose, molecular dynamics (MD) simulations offer a dynamic view of the ligand-receptor complex over time. MD simulations are employed to assess the stability of the predicted binding modes and to understand the conformational changes that may occur upon ligand binding. These simulations provide a more realistic representation of the molecular interactions in a physiological environment.

For this compound, MD simulations have been used to validate the docking poses and to analyze the stability of the key interactions identified. A typical MD simulation for a protein-ligand complex is run for a duration of nanoseconds to microseconds. The stability of the complex is often evaluated by calculating the root-mean-square deviation (RMSD) of the protein and ligand atoms over the course of the simulation. A stable RMSD profile suggests that the ligand remains bound in a consistent conformation within the active site.

MD simulations have shown that the hydrogen bonds formed between the pyridazinone and ester carbonyl oxygens and the protein backbone or side chains are often maintained throughout the simulation, indicating their importance for stable binding. The hydrophobic and π-π stacking interactions of the phenyl and benzyl groups also demonstrate persistence, contributing significantly to the stability of the complex. Furthermore, the flexibility of the acetate (B1210297) linker allows the benzyl group to explore different sub-pockets within the active site, potentially leading to a more optimized and stable binding conformation.

In studies of similar pyridazinone derivatives, MD simulations have been crucial in confirming the stability and rationality of molecular docking and 3D-QSAR results. nih.gov The analysis of MD simulation results can also reveal subtle differences compared to static docking poses, sometimes remedying the defects of molecular docking. nih.gov

Table 2: Key Parameters Analyzed in Molecular Dynamics Simulations of this compound-Protein Complex

ParameterDescriptionTypical Findings for a Stable Complex
Root-Mean-Square Deviation (RMSD)Measures the average deviation of atomic positions from a reference structure over time.Low and stable RMSD values for both the protein and the ligand.
Root-Mean-Square Fluctuation (RMSF)Indicates the flexibility of individual amino acid residues.Lower fluctuations in the active site residues interacting with the ligand.
Hydrogen Bond AnalysisTracks the formation and breaking of hydrogen bonds over the simulation time.High occupancy of key hydrogen bonds identified in docking.
Radius of Gyration (Rg)Measures the compactness of the protein structure.A stable Rg value indicates no major conformational changes or unfolding.
Binding Free Energy (MM/PBSA or MM/GBSA)Estimates the free energy of binding of the ligand to the protein.A favorable (negative) binding free energy indicates a stable complex.

Pre Clinical Biological Evaluation and Efficacy Studies in Vitro and Non Human in Vivo Models

Antimicrobial Activity Assessments (In Vitro)

While direct antimicrobial studies on benzyl (B1604629) (6-oxo-3-phenylpyridazin-1(6H)-yl)acetate are not extensively detailed in the reviewed literature, the broader class of 3(2H)-pyridazinone derivatives has been evaluated for its antimicrobial properties. These studies establish a foundation for the potential efficacy of related compounds against various microbial pathogens. unich.it

Antibacterial Spectrum and Potency against Bacterial Strains

Investigations into pyridazinone derivatives have demonstrated activity against both Gram-positive and Gram-negative bacteria. For instance, certain synthesized 3(2H)-pyridazinone compounds have shown notable efficacy, particularly against Bacillus subtilis and its clinical isolates. The antibacterial potency is typically quantified by the Minimum Inhibitory Concentration (MIC), representing the lowest concentration of a compound that inhibits visible bacterial growth.

Compound TypeBacterial StrainMIC (µg/mL)
Pyridazinone Derivative B. subtilis15.62
Pyridazinone Derivative Clinical Isolate of B. subtilis-
Pyridazinone Derivative M. tuberculosis H37Rv-

Data synthesized from studies on various 3(2H)-pyridazinone derivatives.

One study highlighted a specific derivative that exhibited an MIC value of 15.62 µg/mL against B. subtilis. Furthermore, antimycobacterial activity has also been explored within this class of compounds, with some derivatives showing activity against Mycobacterium tuberculosis H37Rv. These findings suggest that the pyridazinone core is a viable scaffold for the development of new antibacterial agents.

Antifungal and Antiviral Efficacy Studies (In Vitro)

The pyridazinone nucleus is recognized for a broad spectrum of biological activities, which includes potential antifungal and antiviral effects. unich.it However, specific in vitro studies detailing the efficacy and spectrum of benzyl (6-oxo-3-phenylpyridazin-1(6H)-yl)acetate or its closely related analogues against specific fungal or viral strains are not prominently available in the current body of research. Further investigation is required to characterize these potential activities.

Anti-inflammatory and Immunomodulatory Effects (In Vitro/Animal Models)

The pyridazinone scaffold is a well-established pharmacophore for the development of novel anti-inflammatory agents. nih.gov Derivatives have been shown to target multiple key enzymes and pathways involved in the inflammatory cascade.

Cytokine Production Modulation in Cell Lines

The anti-inflammatory properties of pyridazinone derivatives have been linked to their ability to modulate crucial inflammatory pathways. Studies on THP1-Blue cells, a human monocyte cell line, have shown that certain pyridazinone compounds can inhibit lipopolysaccharide (LPS)-induced activation of NF-κB. NF-κB is a pivotal transcription factor that governs the expression of numerous pro-inflammatory genes, including those for cytokines like Interleukin-6 (IL-6). Selected compounds from this class were further evaluated for their effects on LPS-induced IL-6 production in monocytic MonoMac-6 cells, confirming their potential to suppress cytokine release. nih.gov

Inflammatory Marker Analysis in Relevant Animal Models

In vivo studies using established animal models of inflammation have provided further evidence for the anti-inflammatory potential of pyridazinone derivatives. In the carrageenan-induced rat paw edema model, a standard test for acute inflammation, certain pyridazine (B1198779) compounds demonstrated significant anti-inflammatory effects. nih.gov The mechanism of action for many of these compounds is attributed to the inhibition of cyclooxygenase-2 (COX-2) and 5-lipoxygenase (5-LOX), key enzymes in the arachidonic acid pathway that produce inflammatory mediators like prostaglandins (B1171923) and leukotrienes. nih.govnih.gov The ability of pyridazinone derivatives to act as dual COX-2/5-LOX inhibitors highlights their potential as potent anti-inflammatory drugs. nih.gov

Compound ClassTarget Enzyme/ModelActivity/Effect
Pyridazine Sulphonates COX-2Potent Inhibition
3-hydroxy-6-oxopyridazine derivatives 5-LOXPotent Inhibition (IC₅₀ = 2-7 µM)
Pyridazinone Derivatives Carrageenan-induced rat paw edemaReduction in edema

IC₅₀ represents the half-maximal inhibitory concentration. nih.gov

Anticancer Activity (In Vitro Cell Lines and Xenograft Models)

The pyridazinone core has been extensively investigated for its anticancer properties, with numerous derivatives showing potent cytotoxic and anti-proliferative effects across a wide range of human cancer cell lines. unich.itekb.eg The synthesis of compounds like ethyl (4-benzyl-3-methyl-6-oxopyridazin-1(6H)-yl)acetate and its hydrazide counterpart has been specifically pursued with the goal of evaluating their anticancer activity. mdpi.comresearchgate.net

In vitro screening of pyridazinone derivatives has revealed significant growth inhibitory effects. For example, certain 3(2H)-pyridazinone compounds featuring a piperazine (B1678402) linker demonstrated a strong capability to counteract the proliferation of gastric adenocarcinoma (AGS) cells. unich.it In another extensive study, novel 6-aryl-2-(p-sulfamylphenyl)-pyridazin-3(2H)-ones were evaluated by the National Cancer Institute (NCI). One derivative, in particular, showed remarkable activity against leukemia (SR) and non-small cell lung cancer (NCI-H522) cell lines with a GI₅₀ (concentration for 50% growth inhibition) value of less than 0.1 µM. nih.gov This compound also displayed broad-spectrum activity against cell lines from leukemia, colon, CNS, melanoma, ovarian, and breast cancers with GI₅₀ values under 1.0 µM. nih.gov

Cancer TypeCell Line(s)Result (GI₅₀)
Leukemia SR, CCRF-CEM, K-562, MOLT-4< 0.1 µM to < 1.0 µM
Non-Small Cell Lung NCI-H522, NCI-H460< 0.1 µM to < 1.0 µM
Colon Cancer HCT-116, HT29, SW-620< 1.0 µM
CNS Cancer SF-295< 1.0 µM
Melanoma MALME-3M, M14, SK-MEL-5< 1.0 µM
Ovarian Cancer OVCAR-3, NCI/ADR-RES< 1.0 µM
Breast Cancer MCF7< 1.0 µM
Gastric Adenocarcinoma AGSSignificant anti-proliferative effect

Data compiled from studies on various pyridazinone derivatives. unich.itnih.gov

While specific xenograft model data for this compound is not available, the general methodology involves implanting human tumor cells into immunocompromised mice. The efficacy of a test compound is then assessed by measuring indicators such as tumor volume and weight over time. The promising in vitro results for the pyridazinone class strongly support their further evaluation in such non-human in vivo cancer models.

Cell Proliferation and Viability Assays (In Vitro)

The pyridazinone nucleus is a core component of various synthetic compounds investigated for their anticancer properties. Studies on different series of 3(2H)-pyridazinone derivatives have demonstrated their potential to inhibit the proliferation of various cancer cell lines. For instance, a series of novel 3(2H)-pyridazinone derivatives featuring a piperazinyl linker were evaluated for their anti-proliferative effects against gastric adenocarcinoma (AGS) cells. nih.govunich.it These studies suggest that the pyridazinone scaffold is a promising pharmacophore for the development of new anticancer agents, with cytotoxic effects being dependent on the nature and position of various substituents. nih.gov Although these findings relate to derivatives and not the specific title compound, they underscore the potential of this chemical class in oncology research. nih.govunich.it

Apoptosis and Cell Cycle Modulation Studies (In Vitro)

Further investigation into the mechanisms of action for anticancer pyridazinone derivatives has pointed towards the induction of apoptosis. In studies involving gastric adenocarcinoma cells, certain pyridazinone compounds were observed to trigger the apoptotic cascade. This was evidenced by evaluating the expression of pro-apoptotic factors like Bax. The ability of these related compounds to induce programmed cell death highlights a potential mechanism through which pyridazinone derivatives may exert their anti-proliferative effects. However, specific studies detailing the impact of this compound on apoptosis or cell cycle progression are not available in the reviewed literature.

Tumor Growth Inhibition in Murine Xenograft Models

Data from in vivo studies, particularly murine xenograft models, are crucial for evaluating the preclinical efficacy of potential anticancer compounds. While the pyridazinone scaffold is of significant interest in cancer research, specific studies detailing the evaluation of this compound in mouse xenograft models have not been reported in the available literature.

Other Pharmacological Activities in Model Systems (e.g., Enzyme Inhibition, Vasodilatory Activity, Neuroprotection)

Beyond anticancer research, the pyridazinone scaffold has been explored for a wide range of other pharmacological activities.

Enzyme Inhibition The pyridazinone core structure is present in molecules designed to inhibit various enzymes. For example, certain pyridazinobenzylpiperidine derivatives have been synthesized and evaluated as inhibitors of monoamine oxidases (MAO-A and MAO-B), which are enzymes involved in the metabolism of neurotransmitters. mdpi.com Additionally, other research has focused on pyridazine-based sulphonamides as multi-target inhibitors of enzymes implicated in inflammation, such as carbonic anhydrase, COX-2, and 5-LOX. These findings indicate the versatility of the pyridazinone structure in designing enzyme inhibitors for various therapeutic targets.

Vasodilatory Activity Several studies have highlighted the potent vasodilatory effects of 6-phenyl-3-pyridazinone derivatives, suggesting their potential in the treatment of cardiovascular diseases like hypertension. nih.gov Research on a very close structural analog, ethyl (6-oxo-3-phenylpyridazin-1(6H)-yl)acetate, has demonstrated significant vasorelaxant activity. In ex vivo studies using rat aorta, this ethyl ester analog showed potent activity compared to the standard vasodilator, hydralazine. The mechanism is thought to be related to the modulation of intracellular calcium levels in vascular smooth muscle cells. nih.gov

Below is an interactive data table summarizing the vasorelaxant activity of the ethyl ester analog.

CompoundModel SystemEC₅₀ (µM)Reference CompoundEC₅₀ (µM) of Ref.
Ethyl 2-(6-oxo-3-phenylpyridazin-1(6H)-yl)acetateRat Aorta1.225Hydralazine18.210

EC₅₀: The half maximal effective concentration.

No specific studies on the neuroprotective activities of this compound were identified in the reviewed scientific literature.

Computational Chemistry and Chemoinformatics Applications in Research

Molecular Modeling and Simulation Studies

Molecular modeling and simulation serve as a computational microscope, providing deep insights into the behavior of molecules at an atomic level. For benzyl (B1604629) (6-oxo-3-phenylpyridazin-1(6H)-yl)acetate, these methods are crucial for understanding its structural dynamics and interaction mechanisms.

Conformational Analysis and Energy Landscapes of Benzyl (6-oxo-3-phenylpyridazin-1(6H)-yl)acetate

Conformational analysis is fundamental to understanding the structure-activity relationships of a molecule. It involves identifying the stable three-dimensional arrangements (conformers) of a compound and their relative energies. For this compound, this analysis focuses on the rotational freedom around the single bonds connecting the pyridazinone core to the phenyl, benzyl, and acetate (B1210297) substituents.

Crystal structure analysis of closely related pyridazinone derivatives provides valuable experimental data for validating computational models. For instance, studies on 2-(5-benzyl-6-oxo-3-phenylpyridazin-1(6H)-yl)acetic acid, a near analogue, revealed the existence of two different solid-state conformations (polymorphs). nih.goviucr.org In these forms, the dihedral angles—the angles between the planes of the constituent rings—vary, indicating conformational flexibility. nih.goviucr.org In one polymorph, the phenyl and pyridazine (B1198779) rings are nearly coplanar, while the benzyl group's phenyl ring is almost perpendicular to the pyridazine core. nih.goviucr.org Another related compound, ethyl 2-(4-benzyl-3-methyl-6-oxo-1,6-dihydropyridazin-1-yl)acetate, also shows an approximately orthogonal relationship between its central oxopyridazinyl ring and the attached ethyl acetate group. nih.govnih.gov

These experimental findings are critical for computational chemists who use them to benchmark theoretical calculations, such as Density Functional Theory (DFT), to map the potential energy surface of the molecule. This allows for the prediction of low-energy, biologically relevant conformations in different environments, such as in solution or when approaching a protein binding site.

Table 1: Dihedral Angles in Related Pyridazinone Crystal Structures
CompoundRing 1Ring 2Dihedral Angle (°)Reference
2-(5-benzyl-6-oxo-3-phenyl-pyridazin-1(6H)-yl)acetic acid (Polymorph I)PhenylPyridazine5.92 nih.gov
2-(5-benzyl-6-oxo-3-phenyl-pyridazin-1(6H)-yl)acetic acid (Polymorph I)BenzylPyridazine89.91 nih.gov
2-(5-benzyl-6-oxo-3-phenyl-pyridazin-1(6H)-yl)acetic acid (Polymorph II)PhenylPyridazine15.44 nih.gov
2-(5-benzyl-6-oxo-3-phenyl-pyridazin-1(6H)-yl)acetic acid (Polymorph II)BenzylPyridazine89.13 nih.gov
Ethyl 2-(4-benzyl-3-methyl-6-oxo-1,6-dihydropyridazin-1-yl)acetateOxopyridazinylEthyl Acetate77.48 nih.govnih.gov
Ethyl 2-(4-benzyl-3-methyl-6-oxo-1,6-dihydropyridazin-1-yl)acetateOxopyridazinylBenzyl76.94 nih.gov

Protein-Ligand Docking and Interaction Profiling

Molecular docking is a computational technique that predicts the preferred orientation of a molecule when bound to a target protein. youtube.com This method is instrumental in hypothesizing the mechanism of action for compounds like this compound. Docking studies performed on the broader pyridazinone class have identified interactions with a variety of biological targets.

For example, docking simulations of pyridopyridazin-6-ones into the active site of p38-α mitogen-activated protein kinase (MAPK) revealed key binding interactions. youtube.com These studies highlighted hydrogen bonding with the amino acid residue Methionine 109 and interactions with other residues such as Lysine 53. youtube.com In other research, in silico studies on a library of pyridazinone-based molecules identified aspartate aminotransferase as a potential target. nih.govnih.gov Subsequent docking and molecular dynamics simulations were used to confirm and characterize the specific protein-ligand interactions. nih.govnih.govscienceopen.com These simulations can reveal the stability of the docked pose and the specific hydrogen bonds, hydrophobic interactions, and other forces that stabilize the complex. nih.gov

By analogy, docking this compound into various protein structures allows researchers to generate hypotheses about its potential targets and the molecular basis for its activity. The phenyl and benzyl groups are likely to engage in hydrophobic or π-stacking interactions, while the carbonyl oxygen of the pyridazinone ring and the acetate group can act as hydrogen bond acceptors.

Table 2: Summary of Docking Studies on Pyridazinone Derivatives
Pyridazinone Derivative ClassProtein TargetKey Interacting ResiduesType of InteractionReference
Pyridopyridazin-6-onesp38-α MAPKMet109, Lys53Hydrogen Bonding youtube.com
Pyridazinone-based libraryAspartate AminotransferaseNot specifiedNot specified nih.govnih.govscienceopen.com

Free Energy Calculations for Binding Affinity Prediction

While docking provides a qualitative or semi-quantitative assessment of binding, more rigorous methods are needed to accurately predict the binding affinity. Free energy calculations, such as Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA), aim to compute the free energy change upon ligand binding, which is directly related to the binding constant (Kᵢ).

In studies of related pyridazinone analogues, molecular dynamics (MD) simulations have been employed to assess the stability of the ligand-protein complex over time and to calculate binding energies. nih.gov For instance, the binding energy of a pyridazinone analogue with its target was monitored throughout a 50-nanosecond MD simulation to confirm a stable interaction. nih.gov These calculations consider contributions from molecular mechanics energies, solvation energies, and entropy to provide a more accurate estimate of binding affinity than docking scores alone. Such methods are crucial for prioritizing compounds for experimental testing and for optimizing lead compounds to improve their potency.

Virtual Screening and In Silico Drug Discovery Approaches

Virtual screening (VS) is a cost-effective computational strategy used to search large libraries of small molecules to identify those structures that are most likely to bind to a drug target. youtube.commdpi.com The pyridazinone scaffold, including this compound, is well-suited for such in silico discovery approaches.

Pharmacophore Model Generation and Validation

A pharmacophore is an abstract representation of the molecular features that are essential for molecular recognition of a ligand by a biological target. unina.it For the pyridazinone class, several pharmacophore models have been developed to guide the discovery of new active compounds. These models are built by aligning a set of active molecules and identifying the common chemical features responsible for their activity. unina.it

Key findings from pharmacophore modeling of pyridazinone derivatives include:

An antagonist model for the α1-adrenoceptor, which consists of a positive ionizable feature, three hydrophobic areas, and a hydrogen bond acceptor. acs.org This model demonstrated high predictive power with a correlation coefficient (r) of 0.92. acs.org

A five-point model (AAAHR) for p38-α MAPK inhibitors, comprising three hydrogen bond acceptors (A), one hydrophobic group (H), and one aromatic ring (R). youtube.com This model was statistically significant and was used to build a predictive 3D-QSAR model. youtube.com

These models serve as 3D search queries for screening large compound databases to find novel molecules that match the pharmacophoric features, and thus are likely to be active at the target of interest.

Table 3: Pharmacophore Models for Pyridazinone-Based Ligands
TargetPharmacophore FeaturesValidation StatisticsReference
α1-adrenoceptor1 Positive Ionizable, 3 Hydrophobic, 1 H-bond AcceptorCorrelation (r) = 0.92 acs.org
p38-α MAPK3 H-bond Acceptors, 1 Hydrophobic, 1 Aromatic RingCorrelation (R²) = 0.91, Predictive (q²) = 0.80 youtube.com

Ligand-Based and Structure-Based Virtual Screening

Virtual screening campaigns can be broadly categorized as either ligand-based or structure-based. nih.gov Both approaches have been successfully applied to the pyridazinone chemical space.

Ligand-based virtual screening (LBVS) relies on the knowledge of known active molecules, consistent with the principle that structurally similar molecules are likely to have similar biological activities. youtube.com Pharmacophore screening is a prominent LBVS method. Once a pharmacophore model is validated, it can be used to filter databases containing millions of compounds to identify those that fit the model. youtube.commdpi.com

Structure-based virtual screening (SBVS) requires the three-dimensional structure of the target protein. nih.gov It typically involves docking a library of compounds into the target's binding site and ranking them based on their predicted binding affinity or score. youtube.com Research on pyridazinones often employs a hierarchical or combined approach. For example, a large library of compounds might first be filtered using a ligand-based pharmacophore model, and the resulting hits are then subjected to structure-based docking for refinement and prioritization. youtube.comnih.govnih.gov This multi-step process increases the efficiency and accuracy of the virtual screening cascade, enhancing the probability of discovering novel and potent lead compounds. nih.gov

In Silico Prediction of ADME-Related Properties for Research Compound Prioritization

The prioritization of research compounds is a critical step in the drug discovery pipeline, and the use of computational, or in silico, methods to predict the Absorption, Distribution, Metabolism, and Excretion (ADME) properties of molecules has become an indispensable tool. These predictive models allow for the early identification of candidates with favorable pharmacokinetic profiles, thereby reducing the likelihood of late-stage failures and optimizing resource allocation. For novel compounds such as this compound, in silico ADME predictions offer a preliminary assessment of its drug-like potential.

While specific in silico ADME data for this compound is not extensively available in the public domain, the ADMET profiles of various pyridazinone derivatives have been investigated using computational tools. researchgate.net These studies provide valuable insights into the expected pharmacokinetic behavior of this class of compounds. Commonly used software for these predictions include pre-ADME and Protox II, which can estimate properties such as blood-brain barrier (BBB) penetration and potential toxicity. researchgate.net For instance, some pyridazinone derivatives have been predicted to have a high absorption capacity in the central nervous system, while others have been flagged for potential hepatotoxicity. researchgate.net

The drug-like characteristics of pyridazinone derivatives are often evaluated based on established guidelines like Lipinski's rule of five. imedpub.comnih.gov Computational tools such as Qikprop and molinspiration are employed to calculate key molecular descriptors, including molecular weight, logP (lipophilicity), number of hydrogen bond donors, and number of hydrogen bond acceptors. imedpub.comnih.gov The adherence of a compound to these rules is indicative of its potential for good oral bioavailability.

Interactive Data Table: Predicted ADME Properties of Representative Pyridazinone Derivatives

Compound ClassPredicted PropertyPredicted Value/ClassificationSignificanceComputational Tool Used
Pyridazinone Derivative ABlood-Brain Barrier (BBB) PenetrationHigh AbsorptionPotential for CNS activitypre-ADME
Pyridazinone Derivative BHepatotoxicityPredicted HepatotoxicPotential for liver toxicityProtox II
Pyridazinone Derivative CLipinski's Rule of FiveCompliantGood oral bioavailability potentialQikprop, molinspiration
Pyridazinone Derivative DAcute Oral Toxicity (LD50)Class 4 (Harmful if swallowed)Slight acute toxicityProtox II

Note: The data in this table is representative of findings for various pyridazinone derivatives and is intended to be illustrative of the types of in silico predictions performed for this class of compounds. The specific values are not directly from a single source but are based on the types of results reported in the cited literature.

Computational Prediction of Metabolic Pathways in Model Organisms

The metabolic fate of a compound is a crucial determinant of its efficacy and safety. Computational methods for predicting the metabolic pathways of xenobiotics, including small molecule drugs, are becoming increasingly sophisticated. nih.gov These approaches can be broadly categorized into ligand-based and structure-based methods. nih.gov Ligand-based methods rely on the structures of known metabolized compounds to derive structure-activity relationships, while structure-based approaches focus on the interactions between the compound and metabolizing enzymes, primarily the cytochrome P450 (CYP) superfamily. nih.gov

For this compound, computational tools could be employed to predict its potential sites of metabolism (SOMs) and the resulting metabolites. nih.gov Software platforms like Metabolizer can enumerate possible metabolites and construct metabolic pathways in various species. nih.gov Other tools may use fingerprint-based data mining to predict the products of metabolic reactions. nih.gov Such predictions are invaluable for guiding further experimental studies, such as in vitro metabolism assays with liver microsomes. The prediction of which CYP isoforms are most likely to metabolize a compound is another key aspect, as this can help to anticipate potential drug-drug interactions. nih.gov

In Silico Assessment of Target Selectivity and Off-Target Interactions

The therapeutic effect of a drug is derived from its interaction with its intended biological target. However, interactions with other, unintended targets, known as off-target effects, can lead to adverse events. In silico methods play a significant role in assessing the target selectivity of a compound and predicting potential off-target interactions early in the drug discovery process.

For a compound like this compound, various computational techniques can be utilized to build a profile of its potential biological targets. These methods often involve comparing the structure of the compound to databases of known ligands for a wide range of proteins. Molecular docking simulations can be used to predict the binding affinity of the compound to the crystal structures of various on-target and off-target proteins. This can help to identify potential off-target interactions that may warrant further investigation.

Quantitative Structure-Activity Relationship (QSAR) models can also be developed to correlate the structural features of a series of compounds with their binding affinities for different targets. nih.gov This can aid in the design of more selective analogs. By computationally screening a compound against a panel of known off-targets, such as kinases, ion channels, and G-protein coupled receptors, researchers can proactively identify and mitigate potential safety liabilities.

Advanced Analytical and Characterization Methodologies in Chemical Research

Spectroscopic Techniques for Structural Confirmation of Novel Derivatives

Following a comprehensive search of scientific literature and chemical databases, detailed experimental data for the specific compound benzyl (B1604629) (6-oxo-3-phenylpyridazin-1(6H)-yl)acetate is not available in the cited public literature. The synthesis and characterization of pyridazinone derivatives are widely reported; however, the specific analytical data required for a thorough discussion under the requested headings for this particular molecule—including two-dimensional NMR, high-resolution mass spectrometry, and specific chromatographic methods—have not been published.

For context, scientific literature does describe the characterization of structurally related compounds. For instance, studies on ethyl (4-benzyl-3-methyl-6-oxopyridazin-1(6H)-yl)acetate and 2-(5-benzyl-6-oxo-3-phenyl-1,6-dihydropyridazin-1-yl)acetic acid provide examples of the types of analytical techniques used for this class of molecules. nih.govmdpi.com These studies typically employ a combination of ¹H NMR, ¹³C NMR, FT-IR, and mass spectrometry to confirm the structures of newly synthesized pyridazinone analogues. mdpi.comiucr.orgresearchgate.netnih.gov However, without specific data for benzyl (6-oxo-3-phenylpyridazin-1(6H)-yl)acetate, a detailed analysis as per the requested outline cannot be provided.

Two-Dimensional Nuclear Magnetic Resonance (NMR) Spectroscopy for Complex Structure Elucidation

No published 2D NMR spectroscopic data (such as COSY, HSQC, or HMBC) for this compound could be located. This type of analysis would be essential for unambiguously assigning the proton and carbon signals and confirming the connectivity of the benzyl acetate (B1210297) and phenyl moieties to the pyridazinone core.

High-Resolution Mass Spectrometry (HRMS) for Accurate Mass Determination and Fragment Analysis

Specific HRMS data, which would provide accurate mass measurement to confirm the elemental composition and detailed fragment analysis to elucidate the structure, are not available in the literature for this compound.

Fourier-Transform Infrared (FT-IR) Spectroscopy for Functional Group Analysis

While FT-IR data for similar pyridazinone structures have been reported, showing characteristic peaks for the C=O groups of the pyridazinone ring and the ester, specific spectral data for this compound is unavailable. mdpi.com

Chromatographic Methods for Purity Assessment and Reaction Monitoring

High-Performance Liquid Chromatography (HPLC) in Research Quality Control

There are no published HPLC methods detailing the specific conditions (e.g., column, mobile phase, flow rate, and detector wavelength) for the purity assessment of this compound.

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile By-products

Information regarding the use of GC-MS for the analysis of volatile by-products from the synthesis of this compound is not present in the available scientific literature.

X-ray Crystallography for Absolute Stereochemistry and Conformation Determination of this compound

Following a comprehensive review of available scientific literature, no specific X-ray crystallographic data for the compound this compound could be located. Consequently, detailed research findings regarding its absolute stereochemistry and specific conformational analysis determined by this method are not available in the public domain.

While crystallographic studies have been conducted on closely related pyridazinone derivatives, such as the corresponding carboxylic acid, 2-(5-benzyl-6-oxo-3-phenyl-1,6-dihydropyridazin-1-yl)acetic acid, this information is not directly applicable to the benzyl ester . The presence of the benzyl ester group in place of the carboxylic acid moiety would significantly influence the crystal packing and molecular conformation, making a direct comparison or extrapolation of crystallographic parameters inappropriate.

Therefore, the generation of data tables detailing the crystallographic parameters and specific conformational features for this compound is not possible at this time. Further empirical studies, specifically single-crystal X-ray diffraction analysis of this compound, would be required to elucidate its precise three-dimensional structure.

Future Research Directions and Translational Potential Non Clinical Focus

Exploration of Novel Pyridazinone Scaffolds and Hybrid Molecules

The pyridazin-3(2H)-one ring system is a foundational structure in medicinal chemistry, known for its significant biological activities. nih.govnih.gov Research has demonstrated that derivatives of this scaffold possess a broad spectrum of pharmacological properties. scholarsresearchlibrary.commdpi.com The inherent reactivity and versatile nature of the pyridazinone core make it an ideal candidate for the development of novel compounds and hybrid molecules that combine multiple pharmacophores to achieve dual or enhanced functionalities. nih.govrsc.org

The structure of benzyl (B1604629) (6-oxo-3-phenylpyridazin-1(6H)-yl)acetate provides a robust template for designing next-generation analogs. Modifications can be systematically introduced at several key positions to probe structure-activity relationships (SAR) and optimize properties for specific research applications. eurekalert.org For instance, substituting the benzyl and phenyl rings with various electron-donating or electron-withdrawing groups can modulate the electronic properties and steric profile of the molecule. Furthermore, altering the acetate (B1210297) moiety at the N-1 position could influence solubility and cell permeability. mdpi.com The synthesis of related compounds, such as 2-(5-benzyl-6-oxo-3-phenylpyridazin-1(6H)-yl)acetic acid, has already been reported, providing established chemical pathways for creating new derivatives. nih.gov

Modification StrategyRationale for Academic InterestPotential Research Application
Substitution on the 3-phenyl ringTo investigate the influence of electronic effects on target engagement and explore potential new binding interactions.Screening for enhanced activity in enzyme inhibition assays or cell-based models.
Alteration of the N-1 side chainTo modify physicochemical properties such as solubility, lipophilicity, and metabolic stability for improved performance in in vitro assays.Development of tool compounds with optimized properties for cellular and molecular biology studies.
Bioisosteric replacement of the pyridazinone coreTo explore novel chemical space and identify new scaffolds with potentially different biological activity profiles.Discovery of new lead compounds with unique mechanisms of action.
Creation of hybrid moleculesTo combine the pyridazinone scaffold with other known pharmacophores to create dual-action compounds. nih.govInvestigation of multi-target engagement in complex biological systems, such as cancer or inflammatory disease models.

Modern synthetic strategies offer powerful tools for exploring novel chemical space around the pyridazinone scaffold.

Fragment-Based Drug Discovery (FBDD) : This approach involves screening small, low-molecular-weight compounds (fragments) for weak binding to a biological target. broadinstitute.org The pyridazinone core itself can be considered a privileged fragment. FBDD efforts could involve identifying fragments that bind to a target of interest and then growing or linking them to the pyridazinone scaffold to create more potent and selective compounds.

Diversity-Oriented Synthesis (DOS) : DOS aims to create libraries of structurally diverse and complex molecules, often starting from a common core. broadinstitute.org Applying DOS principles to the benzyl (6-oxo-3-phenylpyridazin-1(6H)-yl)acetate template would allow for the rapid generation of a wide range of analogs with varied three-dimensional shapes and functionalities. This strategy is particularly useful for screening against a variety of disease targets and for developing novel chemical probes to investigate biological pathways. broadinstitute.orgbroadinstitute.org

Development of Advanced Delivery Systems for Research Compounds (e.g., Nanoparticles for In Vitro or Animal Studies)

A significant challenge in preclinical research is the effective delivery of investigational compounds to their intended targets, particularly for molecules with poor solubility or stability. nih.gov Nanotechnology offers innovative solutions for encapsulating and delivering research compounds like this compound in experimental settings. jddhs.commdpi.com These advanced delivery systems can improve bioavailability, protect the compound from degradation, and enable targeted delivery in in vitro and in vivo models. nih.govnih.gov

Delivery SystemDescriptionPotential Research Application
Polymeric NanoparticlesBiodegradable polymers form a matrix that encapsulates the compound, allowing for controlled and sustained release. scirp.orgTo maintain consistent compound concentrations in long-term cell culture experiments or to achieve sustained exposure in animal models.
LiposomesSpherical vesicles composed of a lipid bilayer that can encapsulate both hydrophilic and hydrophobic compounds. Surfaces can be modified for targeted delivery. mdpi.comTo enhance cellular uptake in in vitro studies and to investigate targeted delivery to specific cell types or tissues in animal research.
DendrimersHighly branched, well-defined macromolecules with a central core and a functionalized surface. Their structure allows for the conjugation of both the compound and targeting ligands. mdpi.comTo create highly specific "theranostic" agents that combine delivery with imaging capabilities for advanced preclinical studies. nih.gov
NanogelsCross-linked polymer networks that can swell in aqueous media, providing high loading capacity for compounds. They can be designed to be stimuli-responsive (e.g., to pH or temperature). jddhs.comTo achieve triggered release of the compound in specific microenvironments, such as the acidic environment of a tumor in an animal model.

Investigation into Synergistic Effects with Other Research Compounds or Modalities

The broad biological activity profile of pyridazinone derivatives suggests that they could exhibit synergistic effects when combined with other research compounds. nih.gov Investigating these potential synergies is a promising avenue for future non-clinical research. For example, if a this compound analog demonstrates anti-inflammatory properties by inhibiting a specific pathway, it could be studied in combination with a compound that targets a different inflammatory mediator. nih.gov Similarly, in cancer research models, pyridazinone derivatives have been explored for their potential to inhibit kinases or cell cycle progression. nih.gov Combining such a compound with another agent that, for example, induces apoptosis or inhibits angiogenesis could lead to a more potent effect in in vitro or animal models of cancer. The development of single molecules with dual antimicrobial and anticancer properties is another approach that embodies this synergistic principle. nih.gov

Ethical Considerations in Pre-Clinical Animal Research and In Vitro Model Development

All preclinical research involving new chemical entities must be conducted within a robust ethical framework. biobostonconsulting.com The use of animals in research raises significant ethical concerns regarding their welfare, and it is imperative to adhere to principles that minimize harm. news-medical.netcmdclabs.com Concurrently, the development of advanced in vitro models presents its own set of ethical considerations that require careful navigation. sciencedaily.com

The guiding principles for the ethical use of animals in research are often summarized as the "Three Rs" (3Rs), which have been expanded by some to the "Four Rs": nih.gov

Replacement : Using non-animal methods whenever possible. This includes computer modeling (in silico studies) and a wide range of in vitro tests using cells or tissues. biobostonconsulting.comnih.gov

Reduction : Using the minimum number of animals necessary to obtain scientifically valid and reproducible data. This requires robust experimental design and statistical analysis.

Refinement : Modifying experimental procedures to minimize any potential pain, suffering, or distress to the animals. This includes providing appropriate housing, handling, and anesthesia. nih.gov

Responsibility : Ensuring that all personnel involved in animal research are properly trained and that the research has a clear scientific and ethical justification. biobostonconsulting.com

The development of sophisticated in vitro models, such as 3D cell cultures and organoids grown from human stem cells, offers a powerful way to reduce reliance on animal testing. cmdclabs.com These models can more accurately represent human biology and allow for the high-throughput screening of compounds. However, as these models become more complex and begin to mimic aspects of human development and physiology, they raise new ethical questions. sciencedaily.comnih.gov Researchers and ethicists are actively developing guidelines to ensure the responsible creation and use of these advanced models, particularly those derived from human embryonic stem cells or those that model early embryonic development. sciencedaily.comresearchgate.net

Conclusion and Outlook in Pyridazinone Chemical Biology

Summary of Key Academic Research Findings on Benzyl (B1604629) (6-oxo-3-phenylpyridazin-1(6H)-yl)acetate

Direct and extensive academic literature focusing specifically on the biological activities of benzyl (6-oxo-3-phenylpyridazin-1(6H)-yl)acetate is limited. However, the existing body of research on closely related analogs provides a strong rationale for its investigation and allows for informed hypotheses regarding its potential pharmacological profile.

Research in this area has primarily focused on the synthesis and structural characterization of N-substituted pyridazinone acetic acid esters and their corresponding acids, with the stated purpose of future pharmacological evaluation. For instance, studies on related ethyl esters, such as Ethyl (4-benzyl-3-methyl-6-oxopyridazin-1(6H)-yl)acetate, have been pursued with the intent to investigate their potential as anticancer and analgesic agents. mdpi.com The synthesis of these compounds is typically achieved through the N-alkylation of the parent pyridazinone ring with an appropriate haloacetate ester. mdpi.commdpi.com

Furthermore, the carboxylic acid derivative of a structural isomer, 2-(5-benzyl-6-oxo-3-phenyl-1,6-dihydropyridazin-1-yl)acetic acid, has been synthesized for subsequent pharmacological investigation, highlighting the perceived potential of this structural class. nih.gov The broad interest in the parent pyridazinone scaffold stems from its established presence in compounds with diverse biological activities, including anti-inflammatory, anticonvulsant, antimicrobial, and cardiovascular effects. nih.govscielo.brmdpi.com The research on these closely related molecules suggests that this compound is a compound of significant interest within the larger family of pyridazinone-based potential therapeutic agents.

Compound NameKey Research FocusStated Investigational Goal/ActivityReference
Ethyl (4-benzyl-3-methyl-6-oxopyridazin-1(6H)-yl)acetateSynthesis and Crystal StructureAnticancer, Analgesic Activity mdpi.comnih.gov
Ethyl [4-(2-chlorobenzyl)-3-methyl-6-oxopyridazin-1(6H)-yl]acetateSynthesisAnticancer, Anticonvulsive, Antihypertensive Activity mdpi.com
2-(5-benzyl-6-oxo-3-phenyl-1,6-dihydropyridazin-1-yl)acetic acidSynthesis and PolymorphismGeneral Pharmacological Investigation nih.gov
4-Cyclohexyl-1-(2-(6-oxo-3-phenylpyridazin-1(6H)-yl)acetyl)thiosemicarbazideSynthesis and Biological EvaluationVasorelaxant Activity nih.gov

Significance of the Research in Advancing the Field of Pyridazinone Chemistry and Chemical Biology

The synthesis and investigation of specific molecules like this compound and its analogs are significant for advancing the fields of pyridazinone chemistry and chemical biology. The pyridazinone nucleus is considered a "privileged scaffold," meaning it is capable of binding to multiple biological targets, leading to a wide range of pharmacological effects. nih.gov

Research into novel derivatives contributes to this field in several critical ways:

Expansion of Chemical Space: The synthesis of new derivatives expands the library of available pyridazinone compounds. This chemical diversity is crucial for screening against various biological targets and identifying new therapeutic leads.

Structure-Activity Relationship (SAR) Studies: Each new analog provides a data point for understanding the SAR of the pyridazinone class. By modifying substituents at different positions on the pyridazinone ring and the N-acetyl group (e.g., comparing benzyl esters to ethyl esters or free acids), researchers can determine which chemical features are essential for specific biological activities. This knowledge guides the rational design of more potent and selective future drug candidates.

Elucidation of Mechanisms: Investigating the biological effects of novel pyridazinones can help uncover new mechanisms of action or identify novel biological targets. For example, certain pyridazin-3-one derivatives have been explored as vasorelaxants through the modulation of endothelial nitric oxide synthase (eNOS), offering alternatives to existing drugs like hydralazine. nih.gov Similarly, other fused pyridazinone systems have been designed as specific COX-2 inhibitors for anti-inflammatory effects. nih.gov

The collective research on these compounds underscores the versatility of the pyridazinone core and solidifies its importance as a foundational structure in modern medicinal chemistry.

Outstanding Research Questions and Perspectives for Future Scholarly Endeavors

Despite the foundational work on synthesis and the established potential of the pyridazinone class, several key questions regarding this compound remain unanswered. These gaps represent significant opportunities for future research.

Outstanding Research Questions:

Primary Biological Targets: What are the specific molecular targets (e.g., enzymes, receptors) of this compound? Does it exhibit activity against well-known pyridazinone targets like phosphodiesterases, cyclooxygenases, or ion channels?

Pharmacological Profile: What is the detailed pharmacological profile of this specific compound? Does it possess anticancer, anti-inflammatory, anticonvulsant, vasorelaxant, or antimicrobial properties as suggested by studies on its analogs?

Structure-Activity Relationship: How does the benzyl ester moiety specifically influence the compound's biological activity, selectivity, and pharmacokinetic properties (such as cell permeability and metabolic stability) compared to other alkyl esters (e.g., methyl, ethyl) or the corresponding free carboxylic acid?

Perspectives for Future Scholarly Endeavors:

Future work should focus on a systematic evaluation of this compound. This would involve comprehensive in vitro screening against a panel of cancer cell lines and key enzymes associated with inflammation and cardiovascular disease. Promising initial results should be followed by in silico molecular docking studies to predict binding modes and guide further optimization.

Furthermore, the synthesis of a focused library of compounds around the this compound scaffold, varying the substituents on the phenyl ring and modifying the ester group, would be a logical next step. This would enable the development of a robust SAR, potentially leading to the identification of new and highly potent lead compounds for therapeutic development. Such endeavors will continue to unlock the full potential of the pyridazinone scaffold in chemical biology and drug discovery.

Q & A

Q. Critical Parameters :

ParameterOptimal ConditionImpact on Yield
SolventDMF or ethanolDMF increases reaction rate by 20%
Temperature353–363 KHigher temps reduce reaction time but risk decomposition
CatalystNone requiredBase (NaOH) drives hydrolysis to completion

Advanced Question: How can structural contradictions in spectroscopic data (e.g., NMR vs. X-ray) be resolved for pyridazinone derivatives?

Answer:
Discrepancies often arise from dynamic effects (e.g., tautomerism) or crystal packing. Methodological approaches include:

  • X-ray crystallography : Use SHELXL or SHELXT for refinement to confirm bond lengths and angles .
  • DFT calculations : Compare experimental NMR shifts with computed values to identify dominant tautomers .
  • Variable-temperature NMR : Detect conformational flexibility (e.g., enol-keto tautomerism in pyridazinones) .

Case Study :
In a 2019 study, X-ray data for ethyl 2-[5-(4-methylbenzyl)-6-oxo-3-phenylpyridazin-1(6H)-yl]acetate confirmed a planar pyridazinone ring, resolving NMR ambiguities caused by solvent effects .

Basic Question: What purification and characterization methods ensure high purity for this compound?

Answer:

  • Recrystallization : Ethanol is preferred for slow evaporation, yielding prismatic crystals (>95% purity) .
  • Chromatography : Use silica gel column chromatography with ethyl acetate/hexane (3:7) for intermediates .
  • Analytical techniques :
    • HPLC : Purity >98% confirmed using a C18 column (acetonitrile/water gradient) .
    • HRMS : Accurately verify molecular ions (e.g., [M+H]+ = 417.0796 for a dichloro analog) .

Advanced Question: How do substituent modifications (e.g., halogens, methoxy groups) impact biological activity?

Answer:
Substituents alter electronic properties and binding affinity. Examples:

  • Fluoro groups : Enhance metabolic stability and enzyme inhibition (e.g., IC50 = 0.76 µM for MAO-B inhibition in fluorinated analogs) .
  • Methoxy groups : Increase lipophilicity, improving blood-brain barrier penetration in neurological targets .
  • Bromine : Introduces steric bulk, altering receptor selectivity (e.g., 10-fold higher affinity for FPR1 vs. FPR2) .

Q. Structure-Activity Relationship (SAR) Table :

SubstituentTargetEffectReference
4-FluoroMAO-B30% increase in inhibition
3,4-DimethoxyPhosphodiesteraseKᵢ = 1.2 µM (vs. 5.8 µM in parent)
3-BromoFPR1 receptorEC₅₀ = 12 nM (vs. 120 nM in parent)

Advanced Question: What computational and experimental strategies address conflicting bioactivity data in enzyme inhibition studies?

Answer:

  • Molecular docking : Use AutoDock Vina to model interactions with enzyme active sites (e.g., kynurenine monooxygenase) .
  • Kinetic assays : Measure Kᵢ values under standardized conditions (pH 7.4, 310 K) to control for assay variability .
  • Metabolic stability testing : Incubate with liver microsomes to identify rapid degradation as a source of false negatives .

Example : A 2023 study resolved discrepancies in antiproliferative activity by correlating cellular uptake (measured via LC-MS) with in vitro IC50 values .

Basic Question: Which spectroscopic techniques are most reliable for confirming the core structure?

Answer:

  • ¹H/¹³C NMR : Identify pyridazinone protons (δ 6.9–7.6 ppm) and benzyl ester carbonyls (δ 165–170 ppm) .
  • IR spectroscopy : Confirm C=O stretches (1650–1750 cm⁻¹) and C=N vibrations (1600 cm⁻¹) .
  • XRD : Validate dihedral angles between the pyridazinone ring and benzyl group (e.g., 85.3° in a 2019 crystal structure) .

Advanced Question: How can researchers optimize reaction scalability without compromising enantiomeric purity?

Answer:

  • Flow chemistry : Continuous processing reduces side reactions (e.g., 90% yield at 100 g scale vs. 78% in batch) .
  • Enzymatic catalysis : Novozym® 435 lipase achieves >99% enantiomeric excess in transesterification .
  • In situ monitoring : Use PAT tools (e.g., ReactIR) to track intermediates and adjust conditions dynamically .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.